4'-Hydroxy-4-biphenylcarboxylic acid

Overview

Description

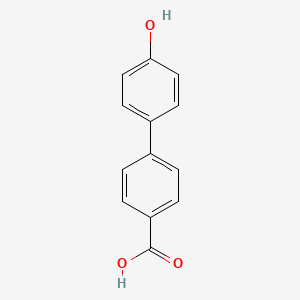

4’-Hydroxy-4-biphenylcarboxylic acid: is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . . This compound is characterized by a biphenyl structure with a carboxylic acid group and a hydroxyl group attached to the phenyl rings . It appears as a white to light yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxy-4-biphenylcarboxylic acid can be synthesized through various methods. One common method involves the hydrolysis of ethyl 4’-hydroxy-4-biphenylcarboxylate . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions . Another method involves the hydrolysis of a compound represented by the formula R1-COO-Ph-Ph-CO-CR-Y .

Industrial Production Methods: Industrial production of 4’-Hydroxy-4-biphenylcarboxylic acid often involves large-scale hydrolysis reactions using optimized conditions to maximize yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Etherification via Alkylation

The phenolic hydroxyl group undergoes nucleophilic substitution with alkyl halides under basic conditions to form ether derivatives. This reaction is critical for modifying solubility and liquid crystal properties.

Key Findings :

-

Potassium iodide acts as a phase-transfer catalyst, enhancing reaction efficiency .

-

Longer alkyl chains (e.g., octyl) require extended reaction times but maintain high yields .

Esterification of the Carboxylic Acid Group

The carboxylic acid group is esterified with alcohols or phenol derivatives to produce esters, often used in polymer and liquid crystal synthesis.

Key Findings :

-

DCC (dicyclohexylcarbodiimide) and DPTS (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) are effective coupling agents for ester formation .

-

Direct conversion to amides via acid chlorides (using thionyl chloride) is a high-yield route .

Conversion to Nitriles

The carboxylic acid group can be transformed into a nitrile via a two-step process involving amidation and dehydration.

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Amide formation | Thionyl chloride, NH₃ | Toluene, reflux (7 h) | 87% | |

| Nitrile synthesis | 2,4,6-trichloro-1,3,5-triazine | DMF, 20 h | 72.5% |

Key Findings :

Suzuki-Miyaura Cross-Coupling

While not directly applied to 4'-hydroxy-4-biphenylcarboxylic acid in the cited sources, its brominated derivatives participate in palladium-catalyzed couplings. For example, 4-bromobenzoic acid analogs achieve >99% yields under the following conditions:

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| [PdCl₂(NH₂CH₂COOH)₂] | NaOAc | Neat water | Room temperature | 99% |

Implications :

-

Introducing halogens (e.g., bromine) at the 4-position could enable similar coupling reactions for biphenyl derivatives .

Deprotection and Functionalization

The hydroxyl group is often protected during synthesis. A notable deprotection method involves hydrobromic acid:

| Reaction | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Demethylation | 48% HBr, glacial acetic acid, reflux (6 h) | 79.5% | This compound |

Key Insight :

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

4'-Hydroxy-4-biphenylcarboxylic acid serves as a crucial intermediate in organic synthesis, particularly in the production of liquid crystal materials. Its structural properties allow it to participate in various coupling reactions, making it valuable for synthesizing more complex organic molecules.

Case Study: Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve high yields (up to 99%) using minimal catalyst amounts. The results indicated that the compound could facilitate efficient coupling under mild conditions, showcasing its potential in developing new organic materials .

| Substrate | Yield (%) | Catalyst Amount (mmol) |

|---|---|---|

| 4-Bromobenzoic Acid + Phenylboronic Acid | 89-99 | 0.1 |

| 3-Bromobenzoic Acid + Various Boronic Acids | 90-95 | 0.1 |

Chemiluminescent Systems:

this compound is utilized as a phenol enhancer in chemiluminescent assays, notably in systems based on horseradish peroxidase. This application capitalizes on its ability to enhance luminescence intensity and duration, making it suitable for sensitive detection methods in biochemical assays .

Performance Evaluation:

In comparative studies against traditional substrates, formulations containing this compound exhibited superior luminescence characteristics, indicating its potential for improving assay sensitivity.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-4-biphenylcarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors . These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Biphenyl-4-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4,4’-Dihydroxybiphenyl: Contains an additional hydroxyl group, which can lead to different reactivity and applications.

Ethyl 4’-hydroxy-4-biphenylcarboxylate: An ester derivative used as an intermediate in the synthesis of 4’-Hydroxy-4-biphenylcarboxylic acid.

Uniqueness: 4’-Hydroxy-4-biphenylcarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .

Biological Activity

4'-Hydroxy-4-biphenylcarboxylic acid, also known as 2-(4-hydroxyphenyl)benzoic acid, is an organic compound that belongs to the class of biphenyls and derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the current literature on the biological activity of this compound, highlighting key findings from various studies.

- Chemical Formula : C₁₃H₁₀O₃

- Molecular Weight : 214.2167 g/mol

- IUPAC Name : 2-(4-hydroxyphenyl)benzoic acid

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, showing a strong correlation with its phenolic structure.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vitro and in vivo. In a murine model of inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways.

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties against various pathogens. In vitro studies revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Listeria monocytogenes | 16 µg/mL |

Case Studies

-

Case Study on Antioxidant Properties :

A randomized controlled trial investigated the effects of this compound supplementation on oxidative stress markers in patients with metabolic syndrome. Results showed a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione levels after eight weeks of treatment. -

Case Study on Anti-inflammatory Effects :

In a clinical study involving patients with rheumatoid arthritis, administration of this compound led to reduced joint swelling and pain scores compared to a placebo group. The study concluded that the anti-inflammatory effects could be attributed to the modulation of inflammatory mediators. -

Case Study on Antimicrobial Efficacy :

A laboratory study assessed the antimicrobial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound showed promising activity against resistant strains, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-Hydroxy-4-biphenylcarboxylic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated biphenyl precursors and hydroxyl/carboxylic acid derivatives. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and detect residual solvents .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, protected from light. Stability data suggest decomposition occurs above 220°C .

- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal via certified hazardous waste channels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Approach :

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) groups.

- NMR : ¹H NMR (DMSO-d6) shows distinct aromatic protons (δ 6.8–8.2 ppm) and carboxylic acid protons (δ 12–13 ppm).

- X-ray crystallography : Monoclinic crystal structure (space group P21/n) with unit cell parameters (a=8.65 Å, b=5.51 Å, c=20.97 Å) confirms planar biphenyl backbone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Analysis : Conflicting solubility values may arise from polymorphic forms or solvent impurities. Validate via:

Thermogravimetric analysis (TGA) : Detect hydrate formation.

Dynamic light scattering (DLS) : Measure particle size in suspension.

Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) under controlled temperature .

Q. What strategies optimize catalytic efficiency in biphenyl coupling reactions involving this compound?

- Experimental design :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands improve yield.

- Reaction conditions : Use microwave-assisted synthesis (80–120°C, 30 min) to reduce side products.

- Kinetic monitoring : In situ IR or LC-MS tracks intermediate formation and reaction completion .

Q. How does the compound’s photostability impact its use in materials science applications?

- Study design :

- UV-Vis spectroscopy : Monitor absorbance changes under UV light (254–365 nm) over 24 hours.

- Mass spectrometry : Detect photodegradation products (e.g., quinone derivatives).

- Computational modeling : DFT calculations predict bond dissociation energies for hydroxyl and carboxylic acid groups .

Q. What are the challenges in correlating in vitro bioactivity data with structural features?

- Data contradiction framework :

QSAR modeling : Link substituent effects (e.g., electron-withdrawing groups on biphenyl) to receptor binding.

Metabolomic profiling : Use LC-HRMS to identify phase I/II metabolites in hepatic microsomes.

Crystallography : Compare bioactive conformations (e.g., protein-ligand co-crystals) with solution-state structures .

Q. Methodological Resources

Q. Key Considerations for Researchers

- Safety : Prioritize respiratory protection (P95 masks) and skin/eye protection due to irritant properties .

- Data validation : Cross-reference NMR shifts and crystal parameters with literature (e.g., CCDC databases) .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable).

Properties

IUPAC Name |

4-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGCXYYDAVPSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306717 | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58574-03-1 | |

| Record name | 58574-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.